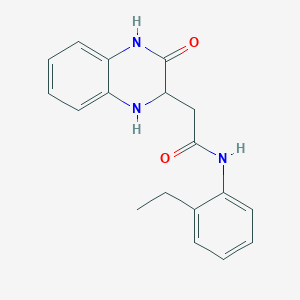

N-(2-Ethyl-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide

描述

N-(2-Ethyl-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoxalinone core linked to a 2-ethylphenyl group via an acetamide bridge. The 2-ethylphenyl substituent likely enhances lipophilicity compared to smaller alkyl or polar groups, which may influence bioavailability and receptor interactions.

属性

IUPAC Name |

N-(2-ethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-2-12-7-3-4-8-13(12)20-17(22)11-16-18(23)21-15-10-6-5-9-14(15)19-16/h3-10,16,19H,2,11H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADNNFHADOWWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-Ethyl-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide (CAS Number: 470695-53-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O2 |

| Molecular Weight | 313.36 g/mol |

| CAS Number | 470695-53-5 |

| Structure | Chemical Structure |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor. Kinase inhibitors are critical in regulating cell signaling pathways involved in cancer progression and other diseases. The compound's structure suggests it may interact with specific kinases implicated in various pathological conditions.

- Antiviral Activity : Recent research has indicated that derivatives of quinoxaline compounds show promise as antiviral agents. Although specific data on this compound is limited, related compounds have demonstrated significant activity against viral targets, suggesting potential for further exploration in antiviral applications .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of quinoxaline derivatives. For instance:

- In vitro Studies : Compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific IC50 values for related compounds indicate potent activity against leukemia and solid tumors .

Neuroprotective Effects

There is emerging evidence that quinoxaline derivatives may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Studies

- Study on Quinoxaline Derivatives : A study evaluated the biological activities of various quinoxaline derivatives, including those structurally similar to this compound. Results indicated that these compounds exhibited significant inhibition of tumor growth in xenograft models and showed acceptable pharmacokinetic profiles .

- Antiviral Research : Another study focused on the antiviral potential of quinoxaline derivatives against HIV and other viruses. The findings suggested that modifications at specific positions on the quinoxaline ring could enhance antiviral activity significantly .

相似化合物的比较

Structural Analogues and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Key Observations :

- Polar vs. Nonpolar Substituents: Ethoxy (polar) and trifluoromethyl (electron-withdrawing) groups alter solubility and metabolic profiles compared to the ethyl group .

- Positional Effects : 2-Substituted phenyl groups (e.g., 2-ethyl, 2-methoxy) may influence conformational flexibility and binding pocket interactions compared to 3- or 4-substituted analogs .

Physicochemical Properties

- Hydrogen Bonding : The 3-oxo group and acetamide NH participate in N–H···O and C–H···O interactions, as observed in crystallographic studies of ethyl ester analogs . These interactions stabilize crystal packing and may enhance solubility in polar solvents.

- Lipophilicity : The 2-ethylphenyl group increases logP compared to methoxy or ethoxy analogs, favoring passive diffusion across biological membranes .

常见问题

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for N-(2-Ethyl-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide?

- Methodology : The compound can be synthesized via catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol. Post-reaction, purification involves solvent removal under reduced pressure and recrystallization from ethanol to yield crystalline products. Reaction conditions (e.g., 10-hour stirring under H₂ gas) and catalyst choice significantly influence yield and purity .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key bond angles (e.g., N1–C7–C8 = 115.7(2)°) and torsion angles (e.g., O1–C7–C8A–N2A = 157.1(11)°) are derived from crystallographic data. Hydrogen bonding (N–H···O and C–H···O) drives crystal packing, as evidenced by intermolecular interactions in the lattice .

Q. What spectroscopic techniques are employed to validate purity and structural integrity?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethylphenyl and tetrahydroquinoxalinone moieties).

- IR : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₈H₁₉N₃O₂) .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing and stability of this compound?

- Methodology : SC-XRD data reveal that N–H···O hydrogen bonds (e.g., N1–H1A···O1) and weaker C–H···O interactions form a 3D network. Computational tools like Mercury or DIAMOND can model packing diagrams, while Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts ≈ 30% of total surface area) .

Q. What computational approaches are suitable for predicting binding affinities to biological targets?

- Methodology : Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations assess interactions with enzymes/receptors. For example, the acetamide moiety may form hydrogen bonds with catalytic residues, while the tetrahydroquinoxalinone core engages in π-π stacking. Free energy calculations (MM/PBSA) refine affinity predictions .

Q. How can structural modifications enhance the compound’s biological activity?

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogenation at the phenyl ring or alkylation of the quinoxalinone nitrogen). Biological assays (e.g., antimicrobial IC₅₀, kinase inhibition) coupled with computational QSAR models identify critical pharmacophoric features .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodology : Discrepancies (e.g., rotational conformers in solution vs. solid-state) require multi-technique validation:

- VT-NMR : Detects dynamic effects in solution.

- DFT Calculations : Compare optimized gas-phase conformers with crystallographic geometries.

- PXRD : Ensure bulk material matches single-crystal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。